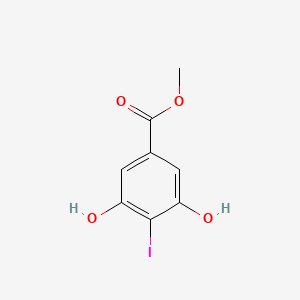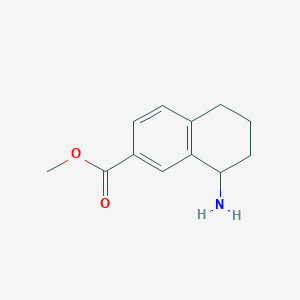![molecular formula C11H11ClN2S B1451656 {[2-(2-氯苯基)-4-甲基-1,3-噻唑-5-基]甲基}胺 CAS No. 1082119-61-6](/img/structure/B1451656.png)
{[2-(2-氯苯基)-4-甲基-1,3-噻唑-5-基]甲基}胺
描述
{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine, also known as CMTMA, is an organic compound that has seen increasing use in many scientific research applications in recent years. CMTMA is a member of the thiazole family of compounds, which are known for their unique properties and potential applications. Additionally, this paper will explore potential future directions for this compound.
科学研究应用
抗病毒研究
由于其吲哚衍生物结构,该化合物可能表现出潜在的抗病毒特性。 吲哚衍生物已被证明可以抑制甲型流感病毒和柯萨奇B4病毒的复制,表明可以合成类似的化合物用于广谱抗病毒研究 .
抗炎和止痛应用
该化合物中存在的噻唑部分以其抗炎和止痛活性而闻名。 研究人员可以探索该化合物在减少各种疾病模型中的炎症和疼痛方面的功效,这可能导致新的药物的开发 .
抗癌活性
含有吲哚和噻唑结构的化合物已被研究用于其抗癌特性。 该特定化合物可以成为旨在了解其对癌细胞的作用机制及其作为化学治疗剂的潜力的研究的一部分 .
抗菌和抗真菌作用
噻唑衍生物的抗菌和抗真菌活性使其成为开发新型抗生素和抗真菌剂的候选者。 可以针对一系列细菌和真菌菌株测试该化合物,以评估其有效性 .
神经保护特性
鉴于噻唑衍生物的生物活性,该化合物可能表现出神经保护作用。 它在针对神经退行性疾病和神经元健康保护的研究中可能很有价值 .
抗糖尿病潜力
吲哚衍生物与抗糖尿病作用有关。 该化合物可用于研究,以探索治疗糖尿病的新方法,检查其对血糖水平和胰岛素敏感性的影响 .
作用机制
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that non-covalent interactions between a ligand and a target site (receptor) induce biological effects . These interactions often involve electrostatic fields and surface properties, such as hydrogen bonding, hydrophobic, and Van der Waals surfaces .
Biochemical Pathways
Similar compounds, such as indole derivatives, are known to affect a broad range of biochemical pathways . These pathways lead to various downstream effects, contributing to the compound’s diverse biological activities .
Pharmacokinetics
Similar compounds, such as ketamine, undergo oxidative metabolism, mainly to norketamine by cytochrome p450 (cyp) 3a and cyp2b6 enzymes . Due to extensive first-pass metabolism, oral bioavailability is poor, and the compound is vulnerable to pharmacokinetic drug interactions .
Result of Action
Similar compounds, such as indole derivatives, have been reported to have diverse biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine. It is known, though, that similar compounds, such as clomazone, may be persistent under certain conditions in water bodies . This persistence could potentially influence the compound’s action and efficacy.
生化分析
Biochemical Properties
{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and thereby contributing to the reduction of oxidative damage in cells . Additionally, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses to external stimuli .
Cellular Effects
The effects of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine has been shown to activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Furthermore, it affects gene expression by upregulating genes involved in antioxidant defense and downregulating pro-inflammatory genes . In terms of cellular metabolism, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine enhances mitochondrial function and ATP production, thereby supporting cellular energy demands .
Molecular Mechanism
At the molecular level, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, altering their activity and function . For example, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine inhibits the activity of pro-inflammatory transcription factors like NF-κB, reducing the expression of inflammatory cytokines . Additionally, this compound activates antioxidant enzymes by binding to their regulatory sites, enhancing their catalytic activity and promoting cellular defense against oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine maintains its biochemical activity and continues to exert beneficial effects on cellular function, such as sustained activation of antioxidant pathways and inhibition of inflammatory responses .
Dosage Effects in Animal Models
The effects of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert protective effects, such as reducing oxidative stress and inflammation . At high doses, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate for excretion . These metabolic processes influence the bioavailability and pharmacokinetics of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine .
Transport and Distribution
The transport and distribution of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cells, {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine binds to cytoplasmic and nuclear proteins, influencing its localization and activity . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine is critical for its activity and function . This compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Post-translational modifications, such as phosphorylation and acetylation, play a role in directing {[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}amine to specific subcellular compartments . These modifications influence the compound’s stability, activity, and interactions with other biomolecules .
属性
IUPAC Name |
[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-7-10(6-13)15-11(14-7)8-4-2-3-5-9(8)12/h2-5H,6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTZWEYPAWLVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



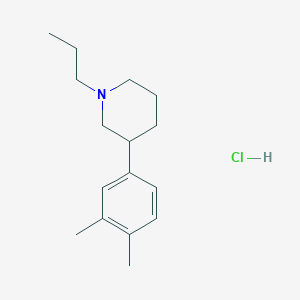
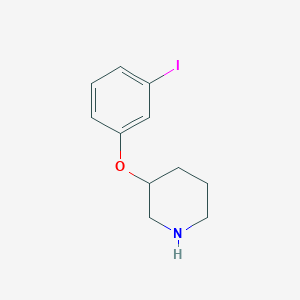
![2,5-Dimethylbenzo[d]thiazol-4-amine](/img/structure/B1451576.png)
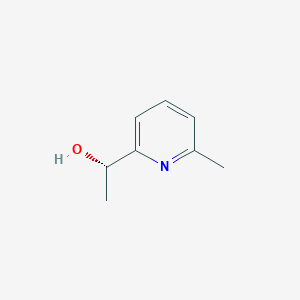

![((2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-YL)methyl)amine](/img/structure/B1451580.png)
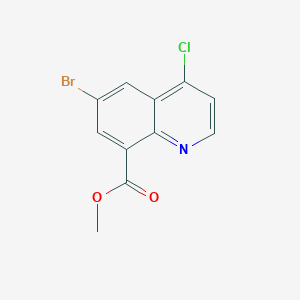
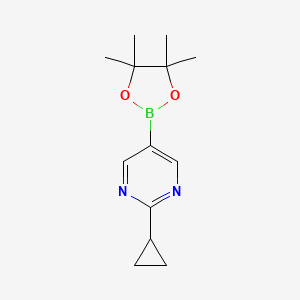

![2-(Trifluoromethyl)benzo[d]thiazol-5-amine](/img/structure/B1451587.png)
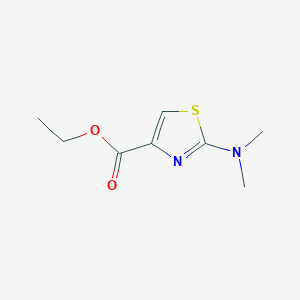
![6-Chloro-1H-imidazo[4,5-C]pyridine-4-carbonitrile](/img/structure/B1451590.png)
